Acetoxyketobemidone
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Overview
Description
Acetoxyketobemidone is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol . It is known for its unique structure, which includes a piperidine ring and an acetoxyphenyl group. This compound has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetoxyketobemidone typically involves the reaction of 3-acetoxyphenyl with 1-methyl-4-piperidone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Acetoxyketobemidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acetoxyketobemidone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and cellular processes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetoxyketobemidone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-[4-(3-Hydroxyphenyl)-1-methyl-4-piperidinyl]-1-propanone: Similar structure but with a hydroxy group instead of an acetoxy group.
1-[4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone: Contains a methoxy group instead of an acetoxy group.
Uniqueness
Acetoxyketobemidone is unique due to its specific acetoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
107419-07-8 |
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Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl] acetate |
InChI |
InChI=1S/C17H23NO3/c1-4-16(20)17(8-10-18(3)11-9-17)14-6-5-7-15(12-14)21-13(2)19/h5-7,12H,4,8-11H2,1-3H3 |
InChI Key |
UHZAKWBTNFQWFQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C |
Canonical SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C |
Origin of Product |
United States |
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